molecular formula C12H12FNO6 B13966781 Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate

Cat. No.: B13966781
M. Wt: 285.22 g/mol
InChI Key: OEZIFMOORPYOHF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate is a complex organic compound characterized by the presence of a fluoro, hydroxy, and nitro group on a phenyl ring, along with an ethyl ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method starts with the nitration of a fluoro-substituted phenol to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the oxobutanoate moiety. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amino derivative from the nitro group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro, hydroxy, and nitro groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
  • Ethyl 2-(2-bromo-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
  • Ethyl 2-(2-iodo-3-hydroxy-6-nitrophenyl)-3-oxobutanoate

Uniqueness

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO6/c1-3-20-12(17)9(6(2)15)10-7(14(18)19)4-5-8(16)11(10)13/h4-5,9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZIFMOORPYOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1F)O)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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